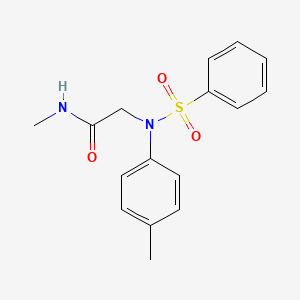
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as TMBU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This molecule has a unique chemical structure that allows it to interact with specific biological targets, making it a valuable tool for investigating biological processes.
Mechanism of Action
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea exerts its biological effects by interacting with specific biological targets, including enzymes and receptors. One of the primary targets of N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea is the protein kinase B (AKT) pathway, which is involved in the regulation of cell growth and survival. N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea inhibits the activity of AKT, leading to the induction of apoptosis and inhibition of cell growth. N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea also interacts with other targets, including the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and reduction of inflammation. N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have anti-angiogenic effects, which can inhibit the growth of blood vessels that supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has several advantages for lab experiments, including its high potency and selectivity for specific biological targets. N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea is also stable and easy to synthesize, making it a valuable tool for investigating biological processes. However, N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea, including the investigation of its potential use in the treatment of cancer, inflammation, and oxidative stress. Further studies are also needed to determine the optimal dosing and administration of N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea and to investigate its safety and efficacy in animal and human models. Additionally, the development of novel analogs of N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea involves the reaction of 5-tert-butyl-2-methoxyaniline with 2-methoxy-5-methylphenyl isocyanate in the presence of a base catalyst. The resulting product is purified by recrystallization to obtain pure N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea. This synthesis method is straightforward and can be easily scaled up for large-scale production.
Scientific Research Applications
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been used in various scientific research applications, including the study of cancer, inflammation, and oxidative stress. In cancer research, N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a critical factor in many diseases, and N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have antioxidant properties, which can protect cells from oxidative damage.
properties
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-13-7-9-17(24-5)15(11-13)21-19(23)22-16-12-14(20(2,3)4)8-10-18(16)25-6/h7-12H,1-6H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQZWSHVAJRNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate](/img/structure/B5867525.png)
![1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5867540.png)
![4-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5867541.png)

![3-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5867549.png)

![methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)


![N-cyclohexyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5867589.png)



